2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride

Metabolic stability Amide bioisostere Hydrolytic resistance

Researchers requiring conformationally restricted sulfonamide building blocks for protease or carbonic anhydrase inhibitor programs face supply inconsistency and inadequate purity characterization. This γ-sultam hydrochloride provides a reliable, high-purity (>95%) source with the critical aminoethyl handle for rapid library derivatization. • Enables 6-fold hCA VII affinity gains (Ki 4.2 nM) over reference scaffolds. • Metabolically stable N-SO₂ core resists hydrolysis, ensuring PK integrity. • Single-step thiourea formation for antiviral library synthesis. • Bulk quantities available for preclinical lead optimization.

Molecular Formula C5H13ClN2O2S
Molecular Weight 200.69 g/mol
CAS No. 1190044-24-6
Cat. No. B1440035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride
CAS1190044-24-6
Molecular FormulaC5H13ClN2O2S
Molecular Weight200.69 g/mol
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)CCN.Cl
InChIInChI=1S/C5H12N2O2S.ClH/c6-2-4-7-3-1-5-10(7,8)9;/h1-6H2;1H
InChIKeyVIKRWNYREMYEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride: Structure & Class Identification


2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride (CAS: 1190044-24-6) is a heterocyclic organic compound belonging to the γ-sultam (cyclic sulfonamide) class, characterized by a five-membered isothiazolidine ring containing a sulfonyl (1,1-dioxide) group and bearing an aminoethyl side chain with a molecular weight of 200.69 g/mol [1]. As a functionalized building block featuring both a nucleophilic primary amine handle and the conformationally rigid γ-sultam core, this compound serves as a key intermediate for constructing more complex molecular architectures in medicinal chemistry and drug discovery campaigns, particularly those targeting proteases, carbonic anhydrases, and inflammatory pathways where sultam-based scaffolds have demonstrated privileged pharmacological properties [2].

Scaffold Conformationally restricted γ-sultam core for SAR studies
Handle Primary amine enables rapid diversification into amides, ureas, thioureas
Target classes Reported utility in carbonic anhydrase, protease, and kinase inhibitor design

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride: Sultam Core Substitution Risk


Generic substitution of this compound with simple aliphatic amines or acyclic sulfonamides fails at the molecular design level because the γ-sultam (isothiazolidine 1,1-dioxide) core confers critical conformational restriction and distinct stereoelectronic properties that linear analogs cannot replicate [1]. The cyclic sulfonamide moiety functions as a metabolically stable amide bioisostere, with the N–SO₂ bond demonstrating resistance to hydrolytic enzymes and stability across extreme pH conditions—pharmacokinetic advantages that acyclic sulfonamides do not provide to the same degree [2]. Furthermore, the specific vector presentation of the aminoethyl side chain in the five-membered ring geometry is essential for downstream functionalization in protease inhibitor scaffolds and carbonic anhydrase-targeting programs; substituting with analogs lacking the sultam core (e.g., piperazine derivatives or linear diamines) fundamentally alters the spatial orientation of the reactive amine, compromising SAR continuity in established synthetic routes [3].

Linear amines
May not replicate the conformational constraint and stereoelectronic profile of the γ-sultam ring, altering target engagement geometry.
Acyclic sulfonamides
Hydrolytic stability across pH and in biological media can differ significantly; class-level stability advantage of cyclic N–SO₂ may not transfer.
Other heterocycles
Piperazines, morpholines, or thiadiazolidines alter the spatial presentation of the amine side chain, limiting SAR continuity in established synthetic routes.

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride: Comparative Evidence


Metabolic Stability: γ-Sultam vs. Linear Sulfonamides

The isothiazolidine 1,1-dioxide (γ-sultam) scaffold exhibits superior hydrolytic stability compared to acyclic sulfonamides and amide bonds under physiologically relevant conditions. The cyclic N–SO₂ bond within the five-membered sultam ring confers resistance to hydrolytic enzymes and remains intact across extreme pH ranges (pH 1-13) and in the presence of serum esterases, whereas linear sulfonamides show measurable degradation under identical acidic or enzymatic conditions [1]. This stability profile is critical for compounds intended for in vivo applications or long-term storage in solution formulations [2].

Hydrolytic Stability
Class-level
γ-Sultam core stable pH 1–13, resistant to esterases. Linear sulfonamides: variable degradation.
Supports biological assay stability expectation.
Compound-specific half-life data not available; class-level inference from sultam literature.
Metabolic stability Amide bioisostere Hydrolytic resistance Pharmacokinetics

Transition-Metal-Free Synthesis of γ-Sultams

The synthesis of isothiazolidine 1,1-dioxide derivatives via tandem SN/Michael addition proceeds under mild, transition-metal-free conditions with yields reaching up to 95% and high trans-diastereoselectivity (confirmed by X-ray crystallography) . This contrasts with alternative heterocyclic building blocks such as piperazines or morpholines, which often require transition-metal catalysis (e.g., Pd-catalyzed amination) for functionalization, introducing catalyst residue concerns and additional purification burdens [1]. The reported tandem methodology offers a more atom-economical and operationally straightforward approach to accessing functionalized γ-sultam scaffolds, which are direct precursors to the target compound .

Synthetic Yield
Reported
Up to 95% yield, trans-diastereoselective, transition-metal-free conditions.
Supports cost-effective, low-contaminant procurement.
Tandem SN/Michael addition protocol; batch consistency may vary.
Synthetic methodology Green chemistry Diastereoselectivity Transition-metal-free

hCA VII Selectivity: Sultam Scaffolds vs. Sulthiame

In a series of 17 sultam-containing compounds derived from the antiepileptic drug Sulthiame (SLT), derivatives bearing both benzenesulfonamide and sultam moieties demonstrated significant enhancement of both inhibitory potency and selectivity toward human carbonic anhydrase VII (hCA VII) compared to the reference SLT drug [1]. Compound 11 exhibited potent hCA VII inhibition with a Ki of 4.2 nM, representing approximately a 6-fold improvement in affinity relative to SLT (Ki = 24.8 nM for hCA VII) and a >100-fold selectivity window over off-target cytosolic isoforms hCA I and hCA II [1]. The sultam moiety's exposure to the active site rim, elucidated by X-ray crystallography at 1.58 Å resolution, is critical for this isoform discrimination [2].

hCA VII Selectivity
Class-level
Sultam analog: Ki hCA VII = 4.2 nM vs. Sulthiame Ki = 24.8 nM; >100-fold selectivity over hCA I/II.
Reported isoform-selectivity context for sultam-based CA inhibitor design.
Data from close analog; direct binding of this building block not measured.
Carbonic anhydrase inhibition Isoform selectivity Neuropathic pain Sultam pharmacophore

Dual COX-2/5-LO Inhibition by γ-Sultams vs. NSAIDs

1,2-Isothiazolidine-1,1-dioxide (γ-sultam) derivatives bearing a lower alkyl group at the 2-position demonstrate potent dual inhibitory effects on both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as suppression of interleukin-1 (IL-1) production, in in vitro assays [1]. The clinical candidate S-2474, (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide, exhibited efficacy in multiple animal arthritic models without inducing gastric ulceration—a differentiation from traditional NSAIDs (e.g., indomethacin, ibuprofen) which selectively inhibit COX enzymes but carry significant GI toxicity liabilities due to COX-1 suppression [1]. The γ-sultam core is essential for this balanced dual-inhibition pharmacophore, with the 2-position alkyl substituent (the position corresponding to functionalization from the target building block's aminoethyl handle) critical for activity [2].

COX-2/5-LO Pathway
Class-level
S-2474 (γ-sultam): dual inhibition; ulcerogenic index = 0. Indomethacin: UD₅₀ ≈ 3–5 mg/kg.
Reported dual-pathway modulation in inflammatory research models.
Based on clinical candidate S-2474; 2-alkyl sultam core is essential pharmacophore.
COX-2 inhibition 5-lipoxygenase inhibition Anti-inflammatory Dual inhibitor

Serine Protease Inhibition: Isothiazolidine vs. Thiadiazolidine Scaffolds

The structurally related 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold has been extensively validated as a mechanism-based inhibitor platform for serine proteases including human leukocyte elastase (HLE), proteinase 3 (PR3), and cathepsin G (Cat G) [1]. Sulfone derivatives based on this scaffold exhibit time-dependent, irreversible inhibition of HLE, with judicious R₁ group selection enabling high selectivity among closely related proteases. Compounds with P1=isobutyl demonstrated potent HLE inhibition while sparing PR3 and Cat G [1]. X-ray crystallographic studies at 1.8 Å resolution have elucidated the precise mechanism of enzyme inactivation, confirming covalent modification of the active-site serine residue [2]. The isothiazolidine core of the target compound represents a close structural analog to the validated 1,2,5-thiadiazolidine scaffold, with the N(5) to C(5) substitution creating a distinct ring geometry that may confer altered S' subsite binding characteristics [3].

Protease Inhibitor Analog
Data to verify
Isothiazolidine scaffold structurally related to validated 1,2,5-thiadiazolidine serine protease inhibitors.
Supports exploration of ring-system SAR for protease programs.
Direct inhibition data for this exact core not reported; requires experimental validation.
Serine protease inhibition Human neutrophil elastase Mechanism-based inhibitor Heterocyclic scaffold

Antiviral Activity of Sultam Thioureas Against WNV

Sultam thiourea derivatives have been identified as novel inhibitors of West Nile virus (WNV) replication, with one compound demonstrating an EC₅₀ of 0.7 μM in WNV-based replicon assays and reducing reporter expression in a dose-dependent manner [1]. Mechanistic studies indicate that sultam thioureas block a post-entry, pre-assembly step of WNV replication, distinct from the mechanisms of entry inhibitors or late-stage assembly blockers. This compares favorably to ribavirin, a broad-spectrum antiviral, which exhibits an EC₅₀ of approximately 15-30 μM against WNV in similar replicon systems, representing a >20-fold improvement in potency for the sultam scaffold [2]. The thiourea linkage is critical for activity, and the target building block's primary amine provides a direct synthetic entry point to thiourea conjugation via reaction with isothiocyanates [1].

Anti-WNV Replicon Activity
Class-level
Sultam thiourea: EC₅₀ = 0.7 μM. Ribavirin: EC₅₀ ≈ 15–30 μM (20–40 fold difference).
Reported antiviral screening context for flavivirus replicon assays.
Activity from thiourea conjugate; amine enables rapid library synthesis.
Antiviral West Nile virus Sultam thiourea Replicon assay

2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride: Priority Applications


hCA VII Selective Inhibitors for Neuropathic Pain

This building block is strategically positioned for the synthesis of hCA VII-selective inhibitors for neuropathic pain management. As demonstrated by sultam-containing compounds derived from Sulthiame, the γ-sultam core contributes to a 6-fold improvement in hCA VII affinity (Ki = 4.2 nM vs. 24.8 nM) and >100-fold selectivity over off-target isoforms hCA I/II, compared to the reference drug [1]. The aminoethyl side chain of the target compound provides a conjugation handle for appending benzenesulfonamide recognition elements, while the sultam ring's exposure to the active site rim (confirmed by 1.58 Å X-ray crystallography) enables isoform discrimination [2]. In vivo efficacy in oxaliplatin-induced neuropathic pain models has been validated for this chemotype [1].

Dual COX-2/5-LO Inhibitors for GI-Sparing Anti-Inflammation

The target building block serves as a precursor for constructing γ-sultam-based dual COX-2/5-LO inhibitors with demonstrated GI safety advantages over traditional NSAIDs. Literature validation shows that 2-alkyl substituted isothiazolidine 1,1-dioxides exhibit potent dual enzyme inhibition and IL-1 suppression without ulcerogenic activity in rodent arthritis models, contrasting with indomethacin's dose-limiting GI toxicity (UD₅₀ ≈ 3-5 mg/kg) [1]. The candidate S-2474, bearing a 2-ethyl substituent on the γ-sultam core—the exact position functionalized from this building block's aminoethyl group—advanced to clinical evaluation as an antiarthritic agent, confirming the translational relevance of this scaffold [2].

Serine Protease Inhibitors for Inflammatory & Respiratory Diseases

The structural homology between the isothiazolidine core of this building block and the validated 1,2,5-thiadiazolidin-3-one 1,1-dioxide serine protease inhibitor scaffold supports its application in mechanism-based protease inhibitor discovery programs [1]. The closely related thiadiazolidine platform has yielded potent, time-dependent inhibitors of human leukocyte elastase (HLE), proteinase 3, and cathepsin G, with X-ray crystallography confirming covalent active-site modification at 1.8 Å resolution [2]. The aminoethyl handle of the target compound enables facile conjugation of P1 recognition elements (e.g., isobutyl, benzyl groups) that dictate protease selectivity, making this building block suitable for focused library synthesis targeting HLE-driven pathologies including COPD, cystic fibrosis, and acute lung injury [1].

Flavivirus Antiviral Leads via Thiourea Conjugation

This amine-containing building block is ideally suited for rapid derivatization into sultam thiourea libraries for antiviral screening against West Nile virus and related flaviviruses. Validated sultam thiourea compounds exhibit EC₅₀ = 0.7 μM against WNV replicons—approximately 20- to 40-fold more potent than ribavirin baseline (EC₅₀ ≈ 15-30 μM)—and act via a distinct post-entry, pre-assembly mechanism [1]. The primary amine of the target compound reacts efficiently with diverse isothiocyanates to generate thiourea linkages in a single step, enabling high-throughput parallel synthesis of focused libraries for SAR exploration. This approach is extensible to other RNA viruses where host or viral cysteine proteases represent validated targets [2].

Application
Selection Property
Validation Focus
Carbonic anhydrase isoform-selectivity research
Sultam-based pharmacophore with amine handle for benzenesulfonamide conjugation
In vitro CA panel assays and co-crystal structure determination
Dual COX-2/5-LO pathway research
2-Alkyl-γ-sultam core for balanced enzyme engagement
Enzyme inhibition assays and inflammation model endpoint monitoring
Serine protease inhibitor SAR exploration
Isothiazolidine scaffold with vector-diversifiable amine
Protease panel screening and mechanism-of-inhibition studies
Flavivirus antiviral screening
Primary amine for single-step thiourea library synthesis
Replicon-based EC₅₀ determination and mode-of-action studies

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